molecular formula C22H25N3O7S B3009702 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-36-3

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B3009702
CAS No.: 869071-36-3
M. Wt: 475.52
InChI Key: ZYFPLWSBYGUZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is an oxalamide derivative featuring a benzodioxole moiety and a 3-tosyl-1,3-oxazinan-methyl substituent. The benzodioxole group is a common pharmacophore in bioactive molecules, contributing to binding affinity in enzyme inhibition (e.g., indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors) . The tosyl (p-toluenesulfonyl) group on the oxazinan ring may enhance metabolic stability by resisting hydrolysis, as observed in structurally related amides .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-15-3-6-17(7-4-15)33(28,29)25-9-2-10-30-20(25)13-24-22(27)21(26)23-12-16-5-8-18-19(11-16)32-14-31-18/h3-8,11,20H,2,9-10,12-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFPLWSBYGUZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with an oxalamide backbone, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O6S2, with a molecular weight of approximately 499.56 g/mol. The compound features distinct functional groups that may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole moieties. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. A notable study reported IC50 values for related compounds as follows:

CompoundCell LineIC50 (µM)
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Compound X (similar structure)HepG22.38
Compound X (similar structure)HCT1161.54
Compound X (similar structure)MCF74.52

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as EGFR inhibition and modulation of apoptosis pathways involving proteins like Bax and Bcl-2 .

The mechanisms underlying the anticancer activity of this compound may include:

  • Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells by affecting mitochondrial function and altering the expression of pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : The compound could induce cell cycle arrest at specific phases, thereby preventing cancer cell division.

Case Studies

Several case studies have investigated the biological activity of compounds related to this compound:

Study 1: Anticancer Efficacy

A study published in Elsevier demonstrated that thiourea derivatives incorporating benzo[d][1,3]dioxole moieties exhibited potent anticancer activity against HepG2 and HCT116 cell lines with minimal cytotoxicity towards normal cells. The study utilized annexin V-FITC assays to assess apoptosis and found significant induction of apoptosis in treated cancer cells.

Study 2: Molecular Docking Studies

Molecular docking studies indicated that the compound could effectively bind to targets involved in cancer progression, reinforcing its potential as a therapeutic agent . The binding affinity was evaluated using computational methods to predict interactions with key proteins associated with tumor growth.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The oxalamide group in the compound can enhance the binding affinity to various biological targets, including enzymes and receptors. This property is crucial for developing new drugs aimed at specific diseases.
    • Studies have shown that compounds with similar structures can modulate ATP-binding cassette (ABC) transporters, which are essential for drug absorption and resistance mechanisms in cancer treatment .
  • Biological Activity Studies
    • Interaction studies involving molecular docking simulations can elucidate the binding mechanisms of this compound to target proteins. This approach helps in understanding its pharmacodynamics and potential therapeutic effects.
    • In vitro assays are essential for assessing the bioactivity of the compound against various cancer cell lines or microbial strains.
  • Synthesis and Optimization
    • The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. Each step must be optimized to achieve high yields and purity of the final product .
    • Techniques such as chromatography are employed to purify the synthesized compound, ensuring that only the desired product is used in subsequent biological tests.

Case Studies

Study ReferenceFocusKey Findings
Interaction with ABC TransportersDemonstrated modulation of drug transport mechanisms in cellular models.
Synthesis MethodsDeveloped efficient synthetic pathways for oxalamide derivatives with potential therapeutic uses.
Biological ActivityFound significant cytotoxic effects against specific cancer cell lines, indicating potential as an anticancer agent.

Potential Therapeutic Applications

The structural features of this compound suggest several therapeutic applications:

  • Cancer Treatment : Its ability to interact with ABC transporters may help overcome drug resistance in cancer therapies.
  • Antimicrobial Activity : Preliminary studies indicate potential effectiveness against certain bacterial strains.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound Not Provided* ~450-500 (est.) 3-Tosyl-1,3-oxazinan-methyl, benzodioxole Tosyl group enhances stability
N1-(benzodioxol-5-ylmethyl)-N2-(2-hydroxy-3-methoxypropyl)oxalamide (1334374-55-8) C15H20N2O6 324.33 2-Hydroxy-3-methoxypropyl Polar substituents may improve solubility
N1-(benzodioxol-5-ylmethyl)-N2-(5-sulfonamidoisothiazolidinylphenyl)oxalamide (1105215-95-9) C20H21N3O7S 447.5 Sulfonamidoisothiazolidine, methoxyphenyl Sulfur-containing group for binding
N1-(benzodioxol-5-yl)-N2-(tetrahydrothiophen-piperidin)oxalamide (2034573-23-2) C19H25N3O4S 391.5 Tetrahydrothiophen-piperidin Enhanced lipophilicity
N1-(benzodioxol-5-ylmethyl)-N2-(morpholinoethyl-dimethylaminophenyl)oxalamide (941914-01-8) C24H30N4O5 454.5 Morpholinoethyl, dimethylaminophenyl Potential CNS activity due to morpholine
N1-allyl-N2-(sulfonyl-dihydrodioxin-oxazinan)oxalamide (872881-44-2) C18H23N3O7S 425.5 Allyl, sulfonyl-dihydrodioxin-oxazinan Sulfonyl group for protease inhibition

*Exact molecular formula and weight for the target compound are inferred based on structural analogs.

Key Differences and Implications

Substituent Effects on Bioactivity: The tosyl group in the target compound may confer resistance to enzymatic hydrolysis compared to compounds with simple alkyl or hydroxypropyl substituents (e.g., 1334374-55-8) . Sulfur-containing groups (e.g., sulfonamidoisothiazolidine in 1105215-95-9) are associated with enhanced binding to metalloenzymes or viral targets .

Synthetic Routes :

  • The target compound can likely be synthesized via amide coupling using oxalyl chloride or carbodiimide reagents, as demonstrated for analogs in and .
  • Tosyl protection of the oxazinan ring may require selective sulfonylation steps, similar to methods in .

Metabolic Stability :

  • Compounds like N1-(benzodioxol-5-yl)-N2-(thiazolo-triazol)oxalamide (894037-75-3) exhibit complex heterocyclic systems that resist hepatic metabolism , while the target compound’s tosyl group may further delay hydrolysis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the oxalamide core in N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide?

  • Methodological Answer : The oxalamide linkage is typically formed via coupling reactions between amines and oxalyl chloride derivatives. For example, reacting benzo[d][1,3]dioxol-5-ylmethylamine with oxalyl chloride under inert conditions (e.g., dry THF, 0–5°C) forms the intermediate N1-substituted oxalamide. Subsequent coupling with (3-tosyl-1,3-oxazinan-2-yl)methylamine requires activation agents like HATU or DCC in the presence of a base (e.g., triethylamine) . Microwave-assisted synthesis (e.g., 100–120°C, 30 min) may enhance yield and reduce side products .

Q. How can researchers characterize the stereochemical configuration of the 1,3-oxazinan-2-ylmethyl group in this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is recommended to resolve enantiomers. Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm spatial proximity of substituents on the oxazinan ring. Computational methods (e.g., DFT-based NMR chemical shift prediction) may validate experimental observations .

Q. What analytical techniques are critical for purity assessment during synthesis?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (C18 column, acetonitrile/water gradient) are essential. Impurity profiling via LC-MS/MS can identify common byproducts, such as incomplete tosylation or oxalamide hydrolysis. Quantitative ¹H/¹³C NMR (e.g., using ERETIC2 calibration) ensures stoichiometric integrity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during tosylation of the oxazinan intermediate?

  • Methodological Answer : Tosylation (introducing the -SO₂C₆H₄CH₃ group) often competes with ring-opening or oxidation. A Design of Experiments (DoE) approach can optimize parameters:

  • Factors : Temperature (20–50°C), solvent polarity (DMF vs. dichloromethane), and TsCl equivalents (1.2–2.0 eq).
  • Response Variables : Yield of tosylated product vs. side products (e.g., sulfonate esters).
  • Statistical tools like ANOVA and response surface modeling identify robust conditions .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay protocols using positive controls (e.g., staurosporine for kinase inhibition).
  • Metastable Conformers : Use molecular dynamics simulations (e.g., AMBER) to assess if the oxazinan ring’s chair-to-boat transitions alter binding affinity.
  • Orthogonal Assays : Compare fluorescence polarization (FP) and surface plasmon resonance (SPR) data to rule out false positives .

Q. How does the benzo[d][1,3]dioxole moiety influence the compound’s metabolic stability in hepatic microsomal assays?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. LC-QTOF-MS identifies metabolites (e.g., methylenedioxy ring-opening to catechol derivatives).
  • CYP Inhibition : Use fluorogenic probes (e.g., CYP3A4/5) to assess isoform-specific interactions. Competitive inhibition by the intact compound suggests structural resistance to demethylenation .

Q. What computational approaches predict the compound’s solubility and permeability for preclinical development?

  • Methodological Answer :

  • Solubility : COSMO-RS simulations model solvent-solute interactions in water and DMSO.
  • Permeability : Apply the Parallel Artificial Membrane Permeability Assay (PAMPA) alongside in silico predictors like SwissADME. Adjust substituents (e.g., replacing tosyl with mesyl) to balance logP and hydrogen-bonding capacity .

Notes on Evidence Utilization

  • Synthesis & Characterization : Methods from oxazinan-containing analogs (e.g., ) were adapted for reaction design.
  • Data Contradiction : emphasizes orthogonal validation (e.g., HRMS + NMR) to address analytical inconsistencies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.